

# Mesotrione synthesis pathways and chemical reactions

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## The Synthesis of Mesotrione: A Technical Guide

**Mesotrione**, a selective herbicide, is a synthetic compound inspired by the natural phytotoxin leptospermone, found in the bottlebrush tree (Callistemon citrinus)[1]. It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the biosynthesis of plastoquinone and tocopherols in plants. This inhibition ultimately disrupts carotenoid production, leading to the bleaching of leaves and eventual plant death[1]. Marketed under brand names such as Callisto and Tenacity, **mesotrione** is primarily used for the control of broadleaf weeds in corn crops[1].

This technical guide provides an in-depth overview of the primary synthesis pathways of **mesotrione**, detailing the chemical reactions, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

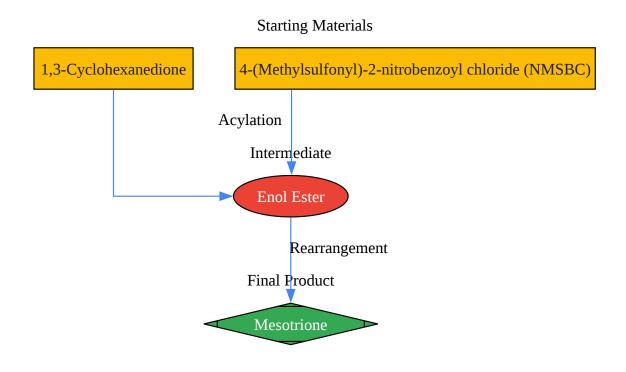
## **Core Synthesis Pathway**

The most common industrial synthesis of **mesotrione** involves a two-step process: the formation of an enol ester intermediate followed by its rearrangement to the final product. The key starting materials for this pathway are 1,3-cyclohexanedione and 4-(methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC).

### **Pathway Overview**



The synthesis begins with the acylation of 1,3-cyclohexanedione with NMSBC to form the enol ester, 3-(2-Nitro-p-methyl sulfonyl benzoyloxy) cyclohexane-1-one. This intermediate is then subjected to a rearrangement reaction, typically catalyzed by a cyanide source or other bases, to yield **mesotrione**[1][2].



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Core synthesis pathway of mesotrione.

# **Key Chemical Reactions and Experimental Protocols**

# Synthesis of 4-(methylsulfonyl)-2-nitrobenzoic acid (NMSBA)

A critical precursor for NMSBC is 4-(methylsulfonyl)-2-nitrobenzoic acid (NMSBA). One common method for its synthesis is the oxidation of 2-nitro-4-methylsulfonyltoluene.



#### Experimental Protocol:

- Materials: 2-nitro-4-methylsulfonyltoluene, sulfuric acid (70%), vanadium pentoxide, nitric acid (68%), oxygen.[3]
- Procedure:
  - Charge a reactor with 70% sulfuric acid, 2-nitro-4-methylsulfonyltoluene, and vanadium pentoxide powder.[3]
  - Heat the mixture to 140°C.[3]
  - Slowly add 68% nitric acid while controlling the oxygen feed rate.[3]
  - Maintain the reaction temperature at 140°C until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is below 1%.[3]
  - Cool the reaction mixture to 10-20°C to precipitate the product.[3]
  - Filter the solid, wash with water, and dry to obtain NMSBA.[3]

Reactant	Catalyst	Solvent	Temperat ure	Yield	Purity	Referenc e
2-nitro-4- methylsulfo nyltoluene	Vanadium pentoxide	Sulfuric acid	140°C	98.0%	98.10%	[3]

# Synthesis of 4-(methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC)

NMSBA is then converted to its acid chloride, NMSBC, a more reactive species for the subsequent acylation.

#### Experimental Protocol:



- Materials: 2-nitro-4-methylsulfonyl benzoic acid (NMSBA), ethylene dichloride, dimethylformamide, thionyl chloride.[2]
- Procedure:
  - Mix NMSBA and dimethylformamide in ethylene dichloride and stir for 30 minutes.
  - Add thionyl chloride to the reaction mixture at 30°C over 30 minutes.
  - Heat the reaction mass to 80°C for 4 hours.[2]
  - Distill off the excess thionyl chloride.[2]
  - Add ethylene dichloride and stir for 1 hour to obtain NMSBC.[2]

#### **Condensation to Enol Ester**

The NMSBC is then reacted with 1,3-cyclohexanedione to form the enol ester intermediate.

#### Experimental Protocol:

- Materials: 4-methylsulfonyl-o-nitrobenzoyl chloride, 1,3-cyclohexanedione, dichloroethane, triethylamine.[4]
- Procedure:
  - Add 1,3-cyclohexanedione to a solution of 4-methylsulfonyl-o-nitrobenzoyl chloride in dichloroethane at 20-30°C.[4]
  - Add triethylamine dropwise over 2 hours at 20-30°C.[4]
  - Maintain the temperature at 20-30°C for 1 hour to complete the reaction, yielding the enol ester.[4]



Reactan t 1	Reactan t 2	Solvent	Base	Temper ature	Yield	Purity	Referen ce
1,3- cyclohex anedione	NMSBC	Ethylene dichloride	Triethyla mine	2°C	94%	99%	[2]
1,3- cyclohex anedione	NMSBC	Dichloroe thane	Triethyla mine	20-30°C	-	-	[4]

### **Rearrangement to Mesotrione**

The final step is the rearrangement of the enol ester to **mesotrione**. This can be achieved through cyanide-mediated or cyanide-free pathways.

Cyanide-Mediated Rearrangement Experimental Protocol:

- Materials: Enol ester, dichloromethane, sodium cyanide, triethylamine.[5]
- Procedure:
  - Cool a mixture of the enol ester and dichloromethane to 10-15°C.
  - Add sodium cyanide followed by the slow addition of triethylamine over 15-20 minutes at 10-15°C.[5]
  - Maintain the reaction at 10-15°C for about 2 hours.
  - Quench the reaction with water.[5]
  - Separate and remove the dichloromethane by distillation.[5]
  - Cool the aqueous phase and acidify to a pH < 3 to precipitate mesotrione.</li>

Cyanide-Free Rearrangement Experimental Protocol:

Some methods avoid the use of highly toxic cyanides by employing alternative catalysts.



- Materials: Enol ester, acetonitrile, dimethylaminopyridine (DMAP).[6]
- Procedure:
  - The enol ester is formed in situ from the acid chloride and 1,3-cyclohexanedione in acetonitrile.[6]
  - DMAP is added to the reaction mixture.[6]
  - The mixture is heated to 50-70°C for 7-8 hours to effect the rearrangement.[6]

Rearrangemen t Catalyst	Solvent	Overall Yield	Purity	Reference
Acetone cyanohydrin	-	-	>99%	[7]
Sodium cyanide	Dichloromethane	-	>85%	[5]
Inorganic & Tertiary Amine Base	-	95%	98.5%	[4]

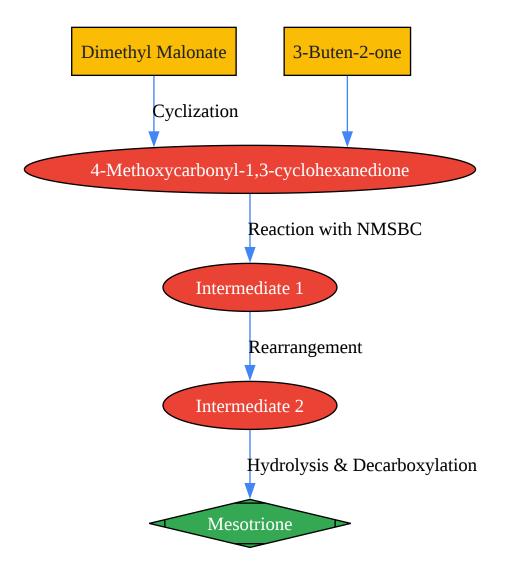
## **Alternative Synthesis Pathways**

Research has explored alternative routes to **mesotrione**, aiming to improve safety, yield, and environmental impact.

## **Route from Dimethyl Malonate**

One alternative starts with dimethyl malonate, which is cyclized with 3-buten-2-one to form 4-methoxycarbonyl-1,3-cyclohexanedione. This intermediate is then reacted with NMSBC, followed by rearrangement and subsequent hydrolysis and decarboxylation to yield **mesotrione**[4].





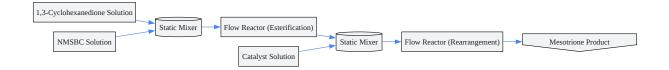
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Alternative **mesotrione** synthesis from dimethyl malonate.

### **Continuous Flow Synthesis**

A continuous flow process for the synthesis of **mesotrione** has been developed to improve safety and efficiency. This method involves the esterification of 1,3-cyclohexanedione and NMSBC, followed by rearrangement in a continuous flow reactor. This approach can mitigate the risks associated with exothermic reactions and the use of toxic catalysts[7].





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